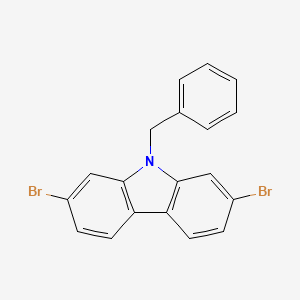

9-benzyl-2,7-dibromo-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Benzyl-2,7-dibromo-9H-carbazole is an organic compound with the molecular formula C19H13Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a benzyl group at the 9 position of the carbazole ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-2,7-dibromo-9H-carbazole typically involves the bromination of carbazole followed by benzylation. One common method is the direct bromination of carbazole using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 7 positions. The resulting 2,7-dibromo-9H-carbazole is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

化学反応の分析

Types of Reactions

9-Benzyl-2,7-dibromo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under basic conditions (e.g., K2CO3 in water or ethanol).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.

Coupling Products:

科学的研究の応用

9-Benzyl-2,7-dibromo-9H-carbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Materials Science: The compound is employed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.

Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.

Industry: It is used in the production of advanced materials with specific electronic and optical properties

作用機序

The mechanism of action of 9-benzyl-2,7-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons and holes) through its conjugated system. The presence of bromine atoms and the benzyl group can influence the electronic properties and stability of the compound, making it suitable for use in devices like OLEDs and solar cells .

類似化合物との比較

Similar Compounds

2,7-Dibromo-9H-carbazole: Lacks the benzyl group at the 9 position, making it less bulky and potentially less stable in certain applications.

3,6-Dibromo-9H-carbazole: Bromine atoms are positioned differently, affecting the electronic properties and reactivity.

9-Benzylcarbazole: Lacks bromine atoms, resulting in different reactivity and applications.

Uniqueness

9-Benzyl-2,7-dibromo-9H-carbazole is unique due to the combination of bromine atoms and a benzyl group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of advanced materials and in applications requiring specific electronic properties .

生物活性

9-Benzyl-2,7-dibromo-9H-carbazole (C19H13Br2N) is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The structure of this compound features a carbazole core substituted with benzyl and bromine groups. This unique arrangement enhances its electronic properties and stability, making it a candidate for various applications in organic electronics and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C19H13Br2N |

| Molecular Weight | 429.11 g/mol |

| CAS Number | 1384281-49-5 |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in inflammation and cancer. Preliminary studies suggest that it may modulate the expression of various proteins and enzymes critical for cellular signaling.

- Anti-inflammatory Activity : Research has indicated that carbazole derivatives exhibit anti-inflammatory properties. For instance, compounds structurally related to this compound have shown potential in inhibiting neutrophil degranulation and superoxide anion formation at low concentrations (IC50 values around 2.0 µM) .

- Anticancer Properties : The compound has been investigated for its anticancer potential, with studies indicating that it may interfere with myogenesis in muscle cells by disrupting the expression of myogenic regulatory factors (MRFs) . This interference can lead to reduced cell proliferation and differentiation, which is crucial in cancer biology.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Myogenesis : In C2C12 muscle cells, exposure to this compound resulted in a significant decrease in the fusion index after six days, suggesting a disruption in muscle cell differentiation akin to the effects of dioxins .

- Anti-inflammatory Screening : A series of related compounds were screened for anti-inflammatory activity, revealing that specific derivatives exhibited promising results by significantly inhibiting inflammatory responses at low concentrations .

Biochemical Pathways Affected

The compound's interaction with various biomolecules influences several biochemical pathways:

- Electron-Donation Mechanism : The presence of bromine atoms enhances the electron-donating ability of the compound, which is beneficial for its role in electronic devices but also affects its biochemical interactions .

- Cellular Signaling Modulation : By binding to specific receptors or enzymes involved in cell signaling pathways, this compound may alter cellular responses to growth factors and cytokines .

特性

IUPAC Name |

9-benzyl-2,7-dibromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQQHWYCZFAJHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。